![molecular formula C3H2BrNS B1276463 4-Bromoisothiazole CAS No. 24340-77-0](/img/structure/B1276463.png)
4-Bromoisothiazole
Overview
Description
4-Bromoisothiazole is an organic compound with the molecular formula C3H2BrNS . It has a molecular weight of 164.03 g/mol .
Synthesis Analysis
The synthesis of bromothiazoles, including 4-Bromoisothiazole, has been optimized and updated over the years . The majority of these compounds are produced via sequential bromination and debromination steps .Molecular Structure Analysis
The molecular structure of 4-Bromoisothiazole is characterized by a five-membered heterocyclic ring containing carbon, hydrogen, bromine, nitrogen, and sulfur atoms .Physical And Chemical Properties Analysis
4-Bromoisothiazole has a molecular weight of 164.03 g/mol . Other physical and chemical properties specific to 4-Bromoisothiazole are not explicitly mentioned in the search results.Scientific Research Applications
Organic Synthesis
4-Bromoisothiazole: serves as a versatile building block in organic synthesis. It’s used to construct more complex molecules, particularly those containing the isothiazole ring, which is a core structure in many biologically active compounds. For example, it can undergo palladium-catalyzed cross-coupling reactions to form arylisothiazoles .
Pharmaceutical Research
In pharmaceutical research, 4-Bromoisothiazole derivatives have been explored for their potential medicinal properties. They are precursors in the synthesis of compounds with antiviral activity against diseases like polio . Additionally, modifications of this compound have led to the development of new antibacterial drugs.
Agrochemical Development
Isothiazole derivatives, synthesized using 4-Bromoisothiazole , are significant in the agrochemical industry. They are used to create fungicides, herbicides, and insecticides. The isothiazole ring’s reactivity allows for the development of compounds that are effective in protecting crops from various pests and diseases .
Dye Manufacturing
The chemical industry utilizes 4-Bromoisothiazole in the synthesis of dyes. Its reactivity with different functional groups enables the production of a variety of colorants used in textiles and other materials .
Material Science
In material science, 4-Bromoisothiazole is used to synthesize organic compounds that form part of electronic materials. These materials have applications in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Antifungal Agents
Research has shown that isothiazole sulfides, which can be derived from 4-Bromoisothiazole , exhibit antifungal properties. This makes them valuable in the development of antifungal agents that can be used in medical treatments and preservatives .
Anti-HIV Agents
Isothiazole carboxylates, synthesized from 4-Bromoisothiazole , have shown promise as anti-HIV agents. These compounds are part of ongoing research to find new treatments for HIV/AIDS .
Anti-Inflammatory and Hypolipidemic Agents
The modification of 4-Bromoisothiazole to produce carboxylic acid derivatives has led to the discovery of compounds with anti-inflammatory and hypolipidemic activities. These are important in the treatment of chronic diseases such as arthritis and hyperlipidemia .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKUQWKQVTDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409450 | |
Record name | 4-BROMOISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisothiazole | |
CAS RN |
24340-77-0 | |
Record name | 4-BROMOISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-isothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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